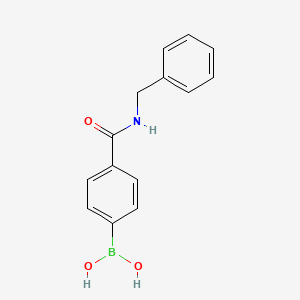

4-(N-Benzylaminocarbonyl)phenylboronic acid

CAS No.: 252663-47-1

Cat. No.: VC2332832

Molecular Formula: C14H14BNO3

Molecular Weight: 255.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 252663-47-1 |

|---|---|

| Molecular Formula | C14H14BNO3 |

| Molecular Weight | 255.08 g/mol |

| IUPAC Name | [4-(benzylcarbamoyl)phenyl]boronic acid |

| Standard InChI | InChI=1S/C14H14BNO3/c17-14(16-10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)15(18)19/h1-9,18-19H,10H2,(H,16,17) |

| Standard InChI Key | AAUCAVUVHBOOPF-UHFFFAOYSA-N |

| SMILES | B(C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2)(O)O |

| Canonical SMILES | B(C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2)(O)O |

Introduction

Chemical Structure and Basic Properties

4-(N-Benzylaminocarbonyl)phenylboronic acid is an organic compound consisting of a phenylboronic acid moiety connected to a benzylamine group through a carbonyl linkage. This compound belongs to the broader family of phenylboronic acid derivatives, which have gained attention in research settings due to their unique chemical properties and potential biological activities . The compound features a boron atom bonded to two hydroxyl groups, forming the characteristic boronic acid functional group attached to a benzene ring.

The molecular structure of 4-(N-Benzylaminocarbonyl)phenylboronic acid includes a phenyl ring substituted with a boronic acid group (-B(OH)₂) and an amide linkage connecting it to a benzyl group. The presence of the boronic acid functional group provides this compound with distinctive chemical properties, including the ability to form reversible covalent bonds with diols and other nucleophiles, which is exploited in various applications .

Several related compounds appear in the literature, including its pinacol ester derivative, 4-(N-Benzylaminocarbonyl)phenylboronic acid pinacol ester, which has the molecular formula C₂₀H₂₄BNO₃ and a molecular weight of 337.2 g/mol . The pinacol ester form represents a protected version of the boronic acid, which can provide enhanced stability and solubility characteristics in certain research applications.

Molecular Identity

The pinacol ester form of this compound has been registered with CAS number 1073353-57-7 . This derivative is also known under alternative names including:

-

N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

-

4-(N-Benzylaminocarbonyl)phenylboronic acid, pinacol ester

-

[4-(Benzylamino-1-carbonyl)phenyl]boronic acid pinacol ester

| Prepare stock solution |

|---|

| 1 mg |

| 1 mM |

| 5 mM |

| 10 mM |

These calculations assist researchers in preparing precise concentrations for experimental use. The volumes indicated represent the amount of solvent needed to dissolve the specified mass of compound to achieve the target molar concentration.

Biological Activity and Research Applications

Chromatographic Applications

Phenylboronic acid derivatives have found significant applications in separation science, particularly in the development of boronate affinity chromatography materials. These compounds can be immobilized on solid supports such as silica to create stationary phases with unique separation properties .

The ability of boronic acids to form reversible covalent bonds with compounds containing diol functionalities (such as carbohydrates and glycoproteins) makes them valuable for selective separation applications. The amide linkage in 4-(N-Benzylaminocarbonyl)phenylboronic acid could potentially serve as a convenient point for attachment to solid supports, making it a candidate for development of specialized chromatographic materials.

Research on similar compounds has involved their attachment to silica phases through various linkers, creating materials that can selectively retain and separate target analytes based on boronate affinity interactions . These applications highlight the potential utility of 4-(N-Benzylaminocarbonyl)phenylboronic acid in analytical chemistry and separation science.

In Vivo Formulation Considerations

For potential research applications involving in vivo studies, appropriate formulation of 4-(N-Benzylaminocarbonyl)phenylboronic acid is essential. General guidelines for formulating boronic acid derivatives typically involve:

-

Pre-dissolution in a compatible organic solvent such as DMSO to create a concentrated master solution

-

Sequential addition of co-solvents such as PEG300, Tween 80, and water, or alternatively, dispersion in corn oil

-

Verification of solution clarity before each subsequent solvent addition

This stepwise approach helps ensure proper dissolution and stability of the compound for in vivo applications. The specific formulation parameters would need to be optimized based on the particular research requirements and the physicochemical properties of 4-(N-Benzylaminocarbonyl)phenylboronic acid.

When preparing such formulations, researchers must ensure the final solution remains clear and stable throughout the experimental timeframe. Physical methods such as vortexing, ultrasonication, or gentle heating may be employed to aid dissolution if necessary .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume